Cathepsin K inhibitor 5

Cathepsin K Selectivity Cysteine Protease

Cathepsin K inhibitor 5 (CAS 448945-62-8) is a peptidic bis-carbohydrazide compound with the sequence Boc-Phe-Leu-NHNHCONHNH-Leu-Z, functioning as a reversible inhibitor of the cysteine protease cathepsin K. This compound is a well-defined chemical tool widely used in academic and pharmaceutical research to investigate the role of cathepsin K in bone resorption, arthritis, and other pathological processes.

Molecular Formula C35H51N7O8
Molecular Weight 697.8 g/mol
Cat. No. B12363603
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCathepsin K inhibitor 5
Molecular FormulaC35H51N7O8
Molecular Weight697.8 g/mol
Structural Identifiers
SMILESCC(C)CC(C(=O)NNC(=O)NNC(=O)C(CC(C)C)NC(=O)OCC1=CC=CC=C1)NC(=O)C(CC2=CC=CC=C2)NC(=O)OC(C)(C)C
InChIInChI=1S/C35H51N7O8/c1-22(2)18-26(36-29(43)28(20-24-14-10-8-11-15-24)38-34(48)50-35(5,6)7)30(44)39-41-32(46)42-40-31(45)27(19-23(3)4)37-33(47)49-21-25-16-12-9-13-17-25/h8-17,22-23,26-28H,18-21H2,1-7H3,(H,36,43)(H,37,47)(H,38,48)(H,39,44)(H,40,45)(H2,41,42,46)/t26-,27-,28-/m0/s1
InChIKeyBXITWTOKUFRLRD-KCHLEUMXSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Cathepsin K Inhibitor 5 (CAS 448945-62-8): A Peptidic Bis-Carbohydrazide Tool Compound for Cysteine Protease Research


Cathepsin K inhibitor 5 (CAS 448945-62-8) is a peptidic bis-carbohydrazide compound with the sequence Boc-Phe-Leu-NHNHCONHNH-Leu-Z, functioning as a reversible inhibitor of the cysteine protease cathepsin K [1]. This compound is a well-defined chemical tool widely used in academic and pharmaceutical research to investigate the role of cathepsin K in bone resorption, arthritis, and other pathological processes. Its primary application is in biochemical and cell-based assays to dissect the specific contributions of cathepsin K relative to other cysteine cathepsins.

Why Cathepsin K Inhibitor 5 Cannot Be Interchanged with Other Cathepsin K Inhibitors Without Validation


Cathepsin K inhibitors are not functionally equivalent; they exhibit substantial variability in selectivity, cell permeability, and off-target activity profiles that critically impact experimental outcomes [1]. Substituting Cathepsin K inhibitor 5 with another in-class compound without empirical validation can lead to erroneous data interpretation. For instance, while some inhibitors like odanacatib demonstrate high selectivity and predictable cell-based activity, others, including Cathepsin K inhibitor 5, have been shown to possess poor selectivity or cellular penetrance, fundamentally altering their utility as chemical probes [1]. Therefore, the choice of inhibitor must be guided by its specific, quantifiable performance characteristics in the intended assay system.

Quantitative Differentiation of Cathepsin K Inhibitor 5: Selectivity, Cell Penetrance, and Potency Benchmarks


Selectivity Profile: Limited Discrimination Against Off-Target Cathepsins Compared to Clinical-Stage Inhibitors

In a comparative profiling study of 12 cathepsin K inhibitors, Cathepsin K inhibitor 5 (referred to as 'carbohydrazide Cat K inhibitor II') was found to have 'little Cat K selectivity' against a panel of cysteine cathepsins [1]. This contrasts sharply with amino-acetonitrile-containing inhibitors like odanacatib and L-873724, which demonstrated >100-fold selectivity for human cathepsin K [1]. The lack of high selectivity for Cathepsin K inhibitor 5 indicates a higher likelihood of cross-reactivity with other cathepsins (e.g., cathepsins B, L, S) in complex biological systems.

Cathepsin K Selectivity Cysteine Protease Off-Target Effects

Cellular Penetrance: Limited Intracellular Access Compared to Lysosomotropic and Clinical Inhibitors

The same comparative study determined that Cathepsin K inhibitor 5 'appears poorly cell penetrant' [1]. This is a significant functional limitation compared to other inhibitors. For example, balicatib, a basic inhibitor, accumulates in lysosomes (lysosomotropism) leading to enhanced cellular potency, while odanacatib and L-873724 show consistent IC50 values between enzyme and cell-based assays [1]. The poor cell penetrance of Cathepsin K inhibitor 5 means it is largely ineffective for intracellular target engagement in live-cell experiments.

Cell Permeability Lysosomotropism Cathepsin K Cell-Based Assay

Potency Against Recombinant Cathepsin K: Comparable to Other Research-Grade Inhibitors but Sub-Nanomolar to Clinical Candidates

While exhibiting significant limitations in selectivity and cell penetrance, Cathepsin K inhibitor 5 demonstrates potent inhibition of purified cathepsin K enzyme. Reported Ki values for this compound against human cathepsin K are approximately 6 nM [1]. This potency is in a similar range to other research-grade inhibitors like Cathepsin K Inhibitor III (Ki,app = 9.7 nM) , but is less potent than clinical-stage inhibitors such as odanacatib (IC50 = 0.2 nM) and balicatib (IC50 = 1.4 pM) [2]. This difference in intrinsic potency may be a consideration for assays requiring maximal enzyme inhibition.

Cathepsin K Enzyme Inhibition Ki Potency

Oral Bioavailability: Not Demonstrated, in Contrast to L-006235 and Clinical Candidates

There are no published reports demonstrating oral bioavailability for Cathepsin K inhibitor 5. This is a critical distinction from several other cathepsin K inhibitors. For instance, the related compound L-006235 (a different chemical entity, CAS 294623-49-7) is a potent, selective, and orally active inhibitor of cathepsin K, showing efficacy in in vivo models of arthritis and pain when dosed orally [1]. Clinical candidates like odanacatib and ONO-5334 were also developed for oral administration [2]. The absence of oral bioavailability data for Cathepsin K inhibitor 5, coupled with its poor cell penetrance, strongly suggests it is not suitable for in vivo studies requiring systemic exposure.

Oral Bioavailability In Vivo Pharmacokinetics Cathepsin K

Optimal Use Cases for Cathepsin K Inhibitor 5 Based on Quantitative Differentiation Evidence


Biochemical Studies with Purified Cathepsin K Enzyme

Cathepsin K inhibitor 5 is best suited for in vitro biochemical assays using purified recombinant cathepsin K, where its potent inhibition (Ki = 6 nM) is the primary requirement and concerns over cell penetrance or off-target selectivity are irrelevant. It can serve as a reliable tool for studying enzyme kinetics or for validating high-throughput screening assays [1].

Negative Control for Cell Permeability or Selectivity Experiments

Given its documented poor cell penetrance and limited selectivity, Cathepsin K inhibitor 5 is an ideal negative control compound. Researchers can use it to benchmark the activity of more advanced, cell-permeable inhibitors like odanacatib or L-873724 in cell-based assays. A lack of effect from Cathepsin K inhibitor 5 in a cellular context confirms that an observed phenotype with another inhibitor is likely due to intracellular target engagement [1].

Cost-Effective Reagent for Preliminary or Educational Purposes

As a commercially available, well-defined chemical entity with a known structure and activity profile, Cathepsin K inhibitor 5 can be a cost-effective choice for academic labs conducting preliminary studies, teaching laboratory courses on enzyme inhibition, or for initial target validation work where the budget for more advanced (and expensive) clinical-stage inhibitors is a limiting factor.

Structural Biology and Co-Crystallization Studies

The peptidic bis-carbohydrazide structure of Cathepsin K inhibitor 5 makes it a useful tool for structural biology applications. Its reversible binding mode and defined chemical composition are suitable for co-crystallization with cathepsin K to study inhibitor-enzyme interactions at the molecular level, as has been done with similar symmetric biscarbohydrazide inhibitors [2].

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